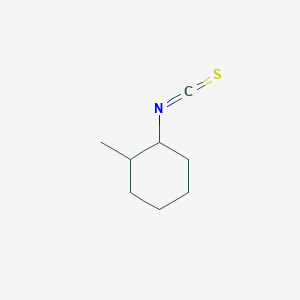

1-Isothiocyanato-2-methylcyclohexane

Description

General Significance of Isothiocyanates in Synthetic and Mechanistic Chemistry

Isothiocyanates are highly valued as versatile intermediates in synthetic chemistry. chemrxiv.orgrsc.orgrsc.orgresearchgate.net Their electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making them excellent building blocks for the synthesis of a plethora of nitrogen- and sulfur-containing heterocyclic compounds. arkat-usa.org This reactivity has been exploited in the construction of complex molecular architectures, including those with potential pharmacological applications. rsc.orgresearchgate.net Common transformations of isothiocyanates include their reaction with amines to form thioureas, with alcohols to yield thiocarbamates, and with water to produce primary amines. chemrxiv.org

From a mechanistic standpoint, isothiocyanates have played a crucial role in the development of fundamental chemical principles. Perhaps the most notable example is the Edman degradation, a method for sequencing amino acids in a peptide. rsc.org In this process, phenyl isothiocyanate reacts with the N-terminal amino acid, which is then cleaved and identified, allowing for the stepwise determination of the peptide sequence. rsc.org The study of isothiocyanate reactions has also provided valuable insights into reaction kinetics, stereochemistry, and the influence of electronic and steric effects on chemical reactivity.

Furthermore, the isothiocyanate group is found in numerous naturally occurring compounds, particularly in plants of the Brassicaceae family, where they are formed from the enzymatic hydrolysis of glucosinolates. nih.govwikipedia.org The study of these natural products has not only unveiled their biological roles but has also inspired the development of new synthetic methodologies.

Overview of Research Directions for 1-Isothiocyanato-2-methylcyclohexane

A thorough review of the current scientific literature reveals a notable scarcity of dedicated research focused specifically on this compound. While the broader class of isothiocyanates is extensively studied, this particular substituted cyclohexane (B81311) derivative has not emerged as a prominent subject of investigation. Its chemical properties can be inferred from the general reactivity of alkyl isothiocyanates, but specific experimental data on its synthesis, reactivity, and potential applications are not widely reported.

The lack of extensive research on this compound may be attributed to several factors. It is possible that its synthetic precursors are not as readily available or that its specific stereoisomers present purification challenges. Alternatively, other isothiocyanates with different substitution patterns may exhibit more desirable properties for specific applications, thus attracting greater research interest.

Despite the current limited focus, potential research avenues for this compound could be envisioned. These might include its use as a chiral building block in asymmetric synthesis, given the presence of a stereocenter at the 2-position of the cyclohexane ring. Its reactivity could be explored in the synthesis of novel heterocyclic systems, and its biological activity could be investigated, drawing parallels from other bioactive isothiocyanates. However, without dedicated studies, these remain speculative directions.

Below is a table summarizing the basic chemical information for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| CAS Number | 23153-73-3 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

This data is based on publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMGXEOAUNVRIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 1 Isothiocyanato 2 Methylcyclohexane

General Strategies for Isothiocyanate Synthesis

The preparation of isothiocyanates can be approached from various precursors, which are systematically classified into three main types based on the origin of the nitrogen atom in the final product.

Synthesis from Primary Amines (Type A Methodologies)

The most prevalent and well-established methods for synthesizing isothiocyanates utilize primary amines as the starting material. chemrxiv.org This approach, categorized as Type A, typically involves the reaction of a primary amine with a thiocarbonyl transfer reagent or the formation of a dithiocarbamate (B8719985) salt followed by desulfurization. chemrxiv.org

A common pathway is the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. chemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the corresponding isothiocyanate. chemrxiv.org A variety of desulfurizing agents have been employed for this purpose, including:

Thiophosgene nih.gov

Triphosgene nih.gov

Hydrogen peroxide nih.gov

Iodine nih.gov

Lead nitrate nih.gov

Ethyl chloroformate nih.gov

Tosyl chloride nih.gov

Synthesis from Other Nitrogen Functional Groups (Type B Methodologies)

Azides chemrxiv.orgrsc.org

Nitrile oxides chemrxiv.orgrsc.org

Chloroximes chemrxiv.orgrsc.org

Isocyanides chemrxiv.orgrsc.org

While less common than Type A methods, these approaches contribute to the versatility of isothiocyanate synthesis. chemrxiv.org For example, the sulfuration of isocyanides with elemental sulfur can directly yield isothiocyanates. mdpi.com

Specific Synthetic Approaches to 1-Isothiocyanato-2-methylcyclohexane and its Analogs

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from general and analogous synthetic protocols for alkyl isothiocyanates. The following sections describe specific and efficient methods that are highly applicable for the synthesis of this target molecule and its analogs.

One-Pot Protocols Utilizing Desulfurizing Agents

One-pot syntheses are highly efficient as they reduce the need for isolation of intermediates, saving time and resources. researchgate.netnbinno.com A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines has been developed under aqueous conditions. beilstein-journals.orgnih.gov This process involves the in situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by desulfurization to form the isothiocyanate. beilstein-journals.orgnih.gov

For the synthesis of this compound, 2-methylcyclohexylamine would be the primary amine precursor. The reaction would proceed in two steps within a single reaction vessel:

Formation of the Dithiocarbamate Salt: 2-methylcyclohexylamine is reacted with carbon disulfide in the presence of a base, such as potassium carbonate, in an aqueous medium to form the corresponding dithiocarbamate salt. nbinno.combeilstein-journals.org

Desulfurization: A desulfurizing agent is then added to the reaction mixture to facilitate the elimination of sulfur and the formation of this compound. beilstein-journals.org

Several desulfurizing agents are effective in these one-pot procedures, including:

Sodium persulfate (Na₂S₂O₈): This reagent has been used for the efficient synthesis of isothiocyanates from primary amines in water, offering a green and practical approach.

Cyanuric chloride (TCT): This has also been employed as an effective desulfurizing agent in one-pot syntheses under aqueous conditions. beilstein-journals.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This reagent has been successfully used in a one-pot, two-step procedure for the synthesis of various alkyl and aryl isothiocyanates. mdpi.comnih.gov

The yields for these one-pot methods are generally good to excellent for a variety of alkyl amines. researchgate.net

Table 1: Comparison of Desulfurizing Agents in One-Pot Isothiocyanate Synthesis

| Desulfurizing Agent | Reaction Conditions | Advantages |

|---|---|---|

| Sodium persulfate | Aqueous | Green, efficient, tolerates various functional groups |

| Cyanuric chloride | Aqueous | Facile, general for alkyl and aryl amines beilstein-journals.orgnih.gov |

| DMT/NMM/TsO⁻ | Dichloromethane or Water | High yields, applicable to microwave synthesis mdpi.comnih.gov |

Chlorothionoformate-Mediated Transformations

An alternative to the dithiocarbamate-based methods is the use of phenyl chlorothionoformate as a thiocarbonyl transfer reagent. organic-chemistry.orgresearchgate.netthieme-connect.de This method provides a facile and efficient synthesis of isothiocyanates from primary amines and can be performed as either a one-pot or a two-step process. organic-chemistry.orgresearchgate.net

In the context of synthesizing this compound, the reaction would involve:

One-Pot Process: 2-methylcyclohexylamine is reacted with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide in a solvent such as dichloromethane. organic-chemistry.orgthieme-connect.de This approach is particularly useful for alkyl amines and electron-rich aryl amines, with reported yields of up to 95%. organic-chemistry.org

Two-Step Process: This approach is more versatile and is especially effective for less reactive amines. organic-chemistry.org

Thiocarbamate Formation: The primary amine reacts with phenyl chlorothionoformate to form a stable thiocarbamate intermediate. thieme-connect.de

Decomposition: The isolated thiocarbamate is then decomposed using a base to yield the final isothiocyanate product. thieme-connect.de

This method offers a valuable alternative, especially when dealing with substrates that may not be compatible with the conditions of dithiocarbamate formation and desulfurization. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylcyclohexylamine |

| Carbon disulfide |

| Cyanuric chloride |

| Phenyl chlorothionoformate |

| Sodium persulfate |

| Thiophosgene |

| Triphosgene |

| Hydrogen peroxide |

| Iodine |

| Lead nitrate |

| Ethyl chloroformate |

| Tosyl chloride |

| Potassium carbonate |

| Sodium hydroxide |

| Dichloromethane |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate |

Catalytic Asymmetric Synthesis Pathways

The direct catalytic asymmetric synthesis of this compound has not been extensively documented in peer-reviewed literature. However, a plausible and efficient pathway involves a two-step sequence commencing with the catalytic asymmetric synthesis of a chiral precursor, (1S,2R)- or (1R,2S)-2-methylcyclohexylamine, followed by its conversion to the corresponding isothiocyanate. This approach allows for the establishment of the desired stereochemistry in the amine precursor, which is then carried over to the final isothiocyanate product.

A highly effective method for the asymmetric synthesis of 2-methylcyclohexylamine is through the biocatalytic amination of 2-methylcyclohexanone. The use of ω-transaminases (ω-TAms) has demonstrated considerable success in producing chiral amines with high stereoselectivity. Specifically, the ω-transaminase from Chromobacterium violaceum (CV-TAm) has been shown to be particularly effective in the amination of α-substituted ketones like 2-methylcyclohexanone.

This enzymatic process involves a dynamic kinetic resolution where the racemic 2-methylcyclohexanone is converted into a single major stereoisomer of the corresponding amine. The reaction typically employs an amine donor, such as isopropylamine, and the enzyme as the chiral catalyst. The CV-TAm catalyst has exhibited a high preference for the formation of the (1S)-amine, leading to the cis-(1S,2R) isomer of 2-methylcyclohexylamine with excellent diastereoselectivity.

The general transformation can be depicted as follows:

Step 1: Catalytic Asymmetric Amination

Following the successful synthesis of the chiral amine, the second step involves the conversion of the amino group to an isothiocyanate group. This can be achieved through various established methods, with the use of carbon disulfide (CS₂) being a common approach. This reaction typically proceeds with retention of configuration at the chiral centers, thus preserving the enantiopurity of the precursor.

Step 2: Conversion to Isothiocyanate

The following table summarizes representative research findings for the key catalytic asymmetric amination step, which is crucial for establishing the stereochemistry of the final product.

| Catalyst | Substrate | Amine Donor | Product | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |

| ω-Transaminase from Chromobacterium violaceum (CV-TAm) | 2-Methylcyclohexanone | Isopropylamine | (1S,2R)-2-Methylcyclohexylamine | up to 24:1 | >99% for the (1S)-amine |

Advanced Spectroscopic Characterization of 1 Isothiocyanato 2 Methylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR analysis of 1-isothiocyanato-2-methylcyclohexane provides information on the number of distinct proton environments, their chemical shifts, and their coupling interactions, which reveals the connectivity of the hydrogen atoms. The spectrum is expected to be complex due to the stereochemistry of the cyclohexane (B81311) ring and the presence of cis/trans isomers relative to the two substituents.

The key expected signals would include:

A doublet for the methyl group (CH₃), coupling to the adjacent methine proton.

Complex multiplets for the methylene (B1212753) (CH₂) protons of the cyclohexane ring. Their chemical shifts and multiplicities are influenced by their axial or equatorial positions and their proximity to the electron-withdrawing isothiocyanato group.

Distinct signals for the two methine protons (CH-NCS and CH-CH₃), which would appear as complex multiplets due to coupling with multiple neighboring protons. The proton attached to the carbon bearing the isothiocyanate group is expected to be shifted further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | 0.9 - 1.2 | Doublet (d) |

| Cyclohexane Methylene Protons (-CH₂-) | 1.2 - 2.0 | Multiplets (m) |

| Methine Proton (-CH-CH₃) | 1.5 - 2.2 | Multiplet (m) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule and information about their electronic environment. For this compound, eight distinct carbon signals are expected.

The isothiocyanate carbon (-N=C=S) typically appears in the range of 125-140 ppm. This signal can often be broad or of low intensity due to the quadrupolar relaxation effects of the adjacent nitrogen atom. glaserchemgroup.com

The carbons of the cyclohexane ring will appear in the aliphatic region (20-60 ppm), with the carbon atom bonded to the electronegative isothiocyanate group (C-NCS) shifted further downfield compared to the others.

The methyl carbon will resonate at the most upfield position (highest magnetic field), typically between 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbon (-CH₃) | 15 - 25 |

| Cyclohexane Carbons (C3, C4, C5, C6) | 20 - 40 |

| Methine Carbon (-CH-CH₃) | 30 - 45 |

| Methine Carbon (-CH-NCS) | 55 - 70 |

Investigations of Relativistic Corrections for Indirect Nuclear Spin-Spin Coupling Constants

Indirect nuclear spin-spin coupling constants (J-couplings) are fundamental NMR parameters that provide through-bond connectivity information. The accuracy of theoretical calculations of these constants has improved dramatically with the development of quantum mechanical methods. mdpi.org For molecules containing heavy atoms, relativistic effects become significant and must be accounted for to achieve high precision. nih.gov

These relativistic corrections arise from the high velocities of core electrons, which alter the electronic environment around the nucleus and thereby influence the mechanisms of spin-spin coupling. nih.govconicet.gov.ar Methods such as four-component Dirac-Kohn-Sham DFT are employed to study these effects. nih.gov While crucial for compounds with elements like selenium, tellurium, or lead, the influence of relativistic effects on the J-coupling constants in a molecule like this compound, composed of lighter elements (C, H, N, S), is expected to be minor. Specific computational studies investigating these corrections for this particular compound are not prominent in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Vibrational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the most prominent and diagnostic feature is the isothiocyanate group.

Key expected absorption bands include:

A very strong and characteristically broad band for the asymmetric stretch of the -N=C=S group, typically found in the 2050-2150 cm⁻¹ region.

Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl and cyclohexane groups.

Bands in the 1440-1470 cm⁻¹ region due to C-H bending (scissoring) vibrations of the methylene groups.

A C-N stretching vibration, which is expected to be weaker and appear in the fingerprint region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | 2050 - 2150 | Strong, Broad |

| C-H Stretch | -CH₃, -CH₂-, -CH- | 2850 - 3000 | Medium to Strong |

| C-H Bend (Scissoring) | -CH₂- | 1440 - 1470 | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting and Trace Detection

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While the asymmetric -N=C=S stretch is strong in the IR spectrum, the symmetric stretch is often strong in the Raman spectrum. This makes the two techniques highly complementary for identifying the isothiocyanate functionality.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal by orders of magnitude for molecules adsorbed onto a metallic nanostructured surface. researchgate.net This enhancement allows for the detection of trace amounts of an analyte. SERS is particularly promising for the analysis of isothiocyanates. dtic.mil For this compound, a SERS analysis would involve adsorbing the molecule onto a substrate (e.g., silver or gold nanoparticles). The resulting spectrum would provide a unique molecular fingerprint, enabling highly sensitive detection and identification. The interaction between the sulfur atom of the isothiocyanate group and the metal surface is expected to significantly enhance the vibrational modes of the molecule. dtic.mil

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the structural elucidation of this compound, offering precise molecular weight determination and detailed fragmentation analysis. The choice of ionization technique is critical, as it dictates the nature and extent of ion formation and fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net For a relatively nonpolar molecule like this compound, ESI may require specific solvent conditions or the presence of additives to promote ionization. nih.gov Often, derivatization of the isothiocyanate group is employed to enhance ionization efficiency. nih.gov In positive ion mode, the molecule is expected to form adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, in addition to the protonated molecule. researchgate.net

Table 1: Predicted ESI-MS Adducts for this compound (C₈H₁₃NS, Exact Mass: 155.08)

| Ion Species | Formula | Calculated m/z |

| Protonated Molecule | [C₈H₁₃NS + H]⁺ | 156.09 |

| Sodium Adduct | [C₈H₁₃NS + Na]⁺ | 178.07 |

| Potassium Adduct | [C₈H₁₃NS + K]⁺ | 194.04 |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of less polar and volatile compounds that are not easily ionized by ESI. labcompare.comnationalmaglab.org In APCI, the sample is vaporized and ionized in the gas phase through reactions with reagent gas ions, typically formed from the solvent spray. nih.gov For this compound, the primary ionization pathway is expected to be proton transfer, leading to a prominent protonated molecular ion [M+H]⁺. nih.gov Radical molecular ions (M⁺•) may also be observed. nationalmaglab.org

Table 2: Principal Ions Expected in APCI-MS of this compound

| Ion Species | Formula | Calculated m/z | Ionization Process |

| Protonated Molecule | [C₈H₁₃NS + H]⁺ | 156.09 | Proton Transfer |

| Molecular Ion | [C₈H₁₃NS]⁺• | 155.08 | Charge Transfer |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov In GC-MS, electron ionization (EI) is typically used, which imparts significant energy to the molecule, leading to extensive and predictable fragmentation. whitman.edu The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of this compound would likely proceed through several pathways. The molecular ion peak ([M]⁺• at m/z 155) may be observed. Key fragmentation would involve the loss of the isothiocyanate group (-NCS, 58 Da) or cleavage of the methyl group (-CH₃, 15 Da). nist.gov Further fragmentation of the cyclohexane ring would produce a characteristic series of hydrocarbon fragments, with dominant peaks at m/z 83 (loss of -NCS), m/z 69, m/z 56 (base peak, from ring cleavage), and m/z 41. docbrown.infolibretexts.org

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 155 | Molecular Ion | [C₈H₁₃NS]⁺• |

| 140 | Loss of methyl group | [C₇H₁₀NS]⁺ |

| 97 | Loss of isothiocyanate group | [C₇H₁₃]⁺ |

| 83 | Cleavage of the ring | [C₆H₁₁]⁺ |

| 69 | Further ring fragmentation | [C₅H₉]⁺ |

| 56 | Base Peak (Retro-Diels-Alder) | [C₄H₈]⁺ |

| 41 | Allyl cation | [C₃H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The isothiocyanate functional group (-N=C=S) is the primary chromophore in this compound. Aliphatic isothiocyanates typically exhibit a strong absorption band around 245-250 nm. nih.gov This absorption corresponds to a π → π* transition within the N=C=S system. The choice of solvent can influence the exact position and intensity of the absorption maximum. Cyclohexane is a common non-polar solvent for such measurements. nih.gov

Table 4: Representative UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Cyclohexane | ~250 | ~1000 L mol⁻¹ cm⁻¹ | π → π* |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. wikipedia.orgkratos.com For this compound, XPS can identify and quantify carbon, nitrogen, and sulfur, and provide insight into their bonding environments through chemical shifts in their core-level binding energies. researchgate.net

The C 1s spectrum is expected to show multiple components: one for the aliphatic carbons of the cyclohexane ring and methyl group (around 285.0 eV), and a distinct peak at a higher binding energy for the carbon atom in the isothiocyanate group (-N=C=S) due to its bonding to electronegative nitrogen and sulfur. aps.org The N 1s spectrum would show a characteristic peak for the nitrogen in the isothiocyanate group. The S 2p spectrum would exhibit a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfur in the isothiocyanate functionality, typically around 163-164 eV. kombyonyx.comdiva-portal.org

Table 5: Expected XPS Core-Level Binding Energies for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (cyclohexane, methyl) | ~285.0 |

| C 1s | -N=C =S | ~287-288 | |

| Nitrogen | N 1s | -N =C=S | ~399-400 |

| Sulfur | S 2p₃/₂ | -N=C=S | ~163-164 |

Stereochemical Aspects of 1 Isothiocyanato 2 Methylcyclohexane

Analysis of Chiral Centers and Molecular Chirality

In the 1-isothiocyanato-2-methylcyclohexane molecule, there are two potential stereogenic centers, also known as chiral centers. These are the carbon atoms within the cyclohexane (B81311) ring to which the isothiocyanate group and the methyl group are attached, namely C-1 and C-2. A carbon atom is considered a stereogenic center if it is bonded to four different groups.

For C-1, the four groups are:

The isothiocyanato (-NCS) group.

The hydrogen atom.

The adjacent C-2 atom, which is part of the cyclohexane ring and is substituted with a methyl group.

The C-6 atom, which is also part of the cyclohexane ring.

For C-2, the four groups are:

The methyl (-CH3) group.

The hydrogen atom.

The adjacent C-1 atom, which is part of the cyclohexane ring and is substituted with an isothiocyanate group.

The C-3 atom, which is also part of the cyclohexane ring.

Since both C-1 and C-2 are bonded to four distinct substituents, they are both chiral centers. The presence of two chiral centers in the molecule means that it can exist as a maximum of 2^n = 2^2 = 4 stereoisomers.

Investigation of Stereoisomerism

With two chiral centers, this compound can exist as enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. For this compound, there are two pairs of enantiomers. These pairs have identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 1:1 mixture of enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.

| Stereoisomer Configuration | Expected Optical Rotation |

| (1R, 2R) | (+) or (-) |

| (1S, 2S) | (-) or (+) |

| (1R, 2S) | (+) or (-) |

| (1S, 2R) | (-) or (+) |

Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, the diastereomeric relationship is described by cis and trans isomerism.

Cis Isomer : The isothiocyanate and methyl groups are on the same side of the cyclohexane ring. In the chair conformation, this means one substituent is in an axial position and the other is in an equatorial position. A ring flip results in the interconversion of these positions, but the cis relationship is maintained. The two chair conformations of the cis isomer are enantiomeric if the molecule is chiral and are of equal energy.

Trans Isomer : The isothiocyanate and methyl groups are on opposite sides of the cyclohexane ring. In the chair conformation, this can result in two substituents being in equatorial positions (diequatorial) or both being in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. The diaxial conformation is energetically unfavorable. The trans isomer exists as a pair of enantiomers.

| Isomer | Substituent Orientation (Stable Conformation) | Relationship |

| Cis | Axial/Equatorial | Diastereomer of Trans |

| Trans | Equatorial/Equatorial | Diastereomer of Cis |

Application of Stereochemical Nomenclature Systems

To unambiguously describe the absolute configuration of each stereoisomer, the Cahn-Ingold-Prelog (CIP) system is used to assign R or S descriptors to each chiral center. The priority of the substituents at each chiral center is determined by atomic number.

Priority Assignment at C-1 (bonded to -NCS):

-N=C=S (Nitrogen has a higher atomic number than Carbon)

-C2(H)(CH3)- (The path towards the methyl-substituted carbon)

-C6(H)2- (The path towards the unsubstituted carbon)

-H

Priority Assignment at C-2 (bonded to -CH3):

-C1(H)(NCS)- (The path towards the isothiocyanate-substituted carbon)

-CH3 (Carbon bonded to three hydrogens)

-C3(H)2- (The path towards the unsubstituted carbon)

-H

Based on these priorities, the four possible stereoisomers can be named as follows:

| Stereoisomer | C-1 Configuration | C-2 Configuration | Relationship |

| trans-1-isothiocyanato-2-methylcyclohexane | R | R | Enantiomer of (1S, 2S) |

| trans-1-isothiocyanato-2-methylcyclohexane | S | S | Enantiomer of (1R, 2R) |

| cis-1-isothiocyanato-2-methylcyclohexane | R | S | Enantiomer of (1S, 2R) |

| cis-1-isothiocyanato-2-methylcyclohexane | S | R | Enantiomer of (1R, 2S) |

The cis/trans designation describes the relative stereochemistry, while the R/S descriptors define the absolute configuration at each chiral center.

R/S Configuration Assignment according to Cahn-Ingold-Prelog Rules

The absolute configuration of each stereocenter is assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgwikipedia.org This system prioritizes the four substituents attached to a chiral center based on atomic number. youtube.comchadsprep.com

Rules for Assigning Priority:

Atomic Number: Higher atomic numbers receive higher priority. yale.edu

Point of First Difference: If the atoms directly attached to the stereocenter are identical, the priority is determined by proceeding along the substituent chains until the first point of difference is encountered. libretexts.org

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. yale.edu

For this compound, the priorities for the substituents on the two chiral centers are determined as follows:

At Carbon 1 (C1): The attached groups are the isothiocyanate group (-NCS), a hydrogen atom (-H), and two carbon atoms from the cyclohexane ring (C2 and C6).

The nitrogen atom in -NCS has a higher atomic number (7) than carbon (6) and hydrogen (1), giving the isothiocyanate group the highest priority (1).

Hydrogen has the lowest atomic number and thus the lowest priority (4).

To differentiate between C2 and C6, we look at their substituents. C2 is bonded to a carbon (of the methyl group), another ring carbon (C3), and a hydrogen. C6 is bonded to two hydrogens and another ring carbon (C5). The presence of the additional carbon on C2 gives it a higher priority than C6. Therefore, the C2 path has priority (2) and the C6 path has priority (3).

At Carbon 2 (C2): The attached groups are the methyl group (-CH₃), a hydrogen atom (-H), and two carbon atoms from the cyclohexane ring (C1 and C3).

Hydrogen is the lowest priority substituent (4).

The remaining three substituents are all carbon atoms. To break the tie, we examine the atoms they are bonded to. C1 is bonded to a nitrogen (from -NCS), a carbon (C6), and a hydrogen. The methyl carbon is bonded to three hydrogens. C3 is bonded to two hydrogens and a carbon (C4).

Comparing C1, the methyl carbon, and C3, the C1 atom has the highest priority because it is attached to a nitrogen atom. The methyl carbon and C3 are both attached to other carbons and hydrogens. The C3 carbon has priority over the methyl carbon. Therefore, the priority order is C1 (1), C3 (2), and the methyl group (3).

The assignment of R or S is then made by orienting the molecule so the lowest-priority group (4) points away from the viewer and observing the direction from priority 1 to 2 to 3. A clockwise direction indicates R, and a counter-clockwise direction indicates S. chadsprep.com This process leads to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

| Stereocenter | Substituent | Priority | Reasoning |

|---|---|---|---|

| C1 | -NCS | 1 | Highest atomic number (N > C, H) |

| -CH(CH₃)- (C2 path) | 2 | First point of difference: C2 is substituted with a methyl group | |

| -CH₂- (C6 path) | 3 | Lower priority path in the ring | |

| -H | 4 | Lowest atomic number | |

| C2 | -CH(NCS)- (C1 path) | 1 | First point of difference: C1 is bonded to a nitrogen atom |

| -CH₂- (C3 path) | 2 | Higher priority path in the ring compared to methyl | |

| -CH₃ | 3 | Lower priority carbon substituent | |

| -H | 4 | Lowest atomic number |

E/Z and Cis/Trans Designations for Geometrical Isomers

Geometrical isomerism in cyclic systems like this compound is described using cis/trans notation. libretexts.org This terminology indicates the relative spatial orientation of the two substituents (the isothiocyanate and methyl groups) with respect to the plane of the cyclohexane ring. leah4sci.comntu.edu.sg

Cis Isomers: The substituents are on the same side of the ring. In this compound, the cis isomers are the (1R,2S) and (1S,2R) enantiomeric pair.

Trans Isomers: The substituents are on opposite sides of the ring. masterorganicchemistry.com The trans isomers correspond to the (1R,2R) and (1S,2S) enantiomeric pair.

The E/Z notation is not applicable for describing the stereochemistry of the cyclohexane ring itself. This system is used to designate the configuration of alkenes, where restricted rotation exists around a double bond. khanacademy.org Since there are no such double bonds between the stereocenters in the cyclohexane ring, E/Z nomenclature is irrelevant in this context.

| Absolute Configuration (R/S) | Geometrical Isomer (Cis/Trans) | Relationship |

|---|---|---|

| (1R,2R) | trans | Enantiomers |

| (1S,2S) | trans | |

| (1R,2S) | cis | Enantiomers |

| (1S,2R) | cis |

Strategies for Stereochemical Control and Induction in Synthesis

Achieving stereochemical control in the synthesis of a specific isomer of this compound is a significant challenge that relies on advanced principles of organic synthesis. mangaldaicollege.org The goal is to selectively form one desired stereoisomer out of the four possibilities.

Asymmetric Synthesis Approaches

Asymmetric synthesis refers to methods that produce chiral compounds in an enantiomerically enriched or pure form. nih.gov For this compound, several strategies can be envisioned:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, the synthesis could begin with a specific stereoisomer of 2-methylcyclohexylamine. The reaction of a chiral amine with a thiocarbonylating agent, such as carbon disulfide, followed by desulfurization, is a common method for preparing chiral isothiocyanates. nih.gov This strategy directly translates the stereochemistry of the starting amine to the final product.

Substrate-Controlled Diastereoselective Reactions: If starting with a racemic or achiral precursor, a diastereoselective reaction can be used to set the relative stereochemistry (cis or trans). For example, the catalytic hydrogenation of a 2-methylcyclohexene derivative could be influenced by existing functional groups to favor addition from one face of the double bond, thereby controlling the formation of either the cis or trans product.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method can be highly effective for establishing the absolute configuration of one or both chiral centers.

Role of Chiral Catalysis in Isothiocyanate Chemistry

Chiral catalysis is a powerful tool for asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov Both organocatalysis and transition-metal catalysis have been applied to the synthesis of chiral sulfur-containing compounds. nih.gov

Organocatalysis: Chiral thioureas, for example, have emerged as highly effective hydrogen-bond-donating catalysts in a variety of asymmetric transformations. nih.gov While not directly forming this compound, these catalysts are used in reactions involving isothiocyanates, demonstrating the potential for controlling stereochemistry in related systems. An organocatalytic approach could involve the enantioselective addition of a nucleophile to a cyclohexene precursor, guided by a chiral Brønsted acid or base catalyst. nih.gov

Transition-Metal Catalysis: Chiral transition-metal complexes, often featuring rhodium, ruthenium, or palladium, are widely used for asymmetric hydrogenations and other transformations. nih.gov A potential route could involve the asymmetric hydrogenation of an appropriately substituted cyclohexene or benzene ring, catalyzed by a chiral metal complex to establish the stereocenters at C1 and C2. nih.gov The choice of metal and chiral ligand is crucial for achieving high levels of stereoselectivity.

Mechanisms of Stereoselective Reactions

The mechanisms underlying stereoselective reactions are based on energetic differences between the transition states leading to the different stereoisomeric products. dokumen.pub

In chiral catalysis , the catalyst and substrate form a transient, diastereomeric complex. The catalyst is designed to create a highly organized three-dimensional environment in the transition state. Steric and electronic interactions within this environment favor one reaction pathway over others, leading to the preferential formation of one enantiomer. For example, in an asymmetric hydrogenation, the chiral ligand on the metal catalyst coordinates to the substrate in a specific orientation, exposing one face of the double bond to hydrogen addition while blocking the other. nih.gov

In substrate-controlled reactions , an existing chiral center or functional group on the substrate molecule directs the approach of the reagent. For example, a bulky substituent on the cyclohexane ring will sterically hinder the approach of a reagent from the same face, leading to the formation of the trans product.

Impact of Stereochemistry on Chemical Reactivity and Molecular Recognition Phenomena

The specific three-dimensional arrangement of the isothiocyanate and methyl groups in the different stereoisomers of this compound has a significant influence on their chemical and physical properties.

The reactivity of the isothiocyanate group (-N=C=S), which is an electrophile, can be affected by the stereochemistry of the adjacent methyl group. wikipedia.org In one isomer, the methyl group might sterically hinder the approach of a nucleophile to the central carbon of the isothiocyanate, slowing the reaction rate compared to an isomer where the reactive site is more accessible. For instance, in the cis isomer, depending on the preferred chair conformation, the equatorial methyl group might have a different steric influence on an equatorial isothiocyanate group than an axial methyl group would on an axial isothiocyanate group.

Molecular recognition is critically dependent on stereochemistry, as interactions between chiral molecules are diastereomeric. This is especially important in biological systems, where enzymes and receptors are themselves chiral. The different stereoisomers of this compound will exhibit different binding affinities and activities when interacting with a chiral biological target. One enantiomer might fit perfectly into a binding site, while its mirror image does not, leading to significant differences in biological effect. This principle is also the basis for the use of chiral isothiocyanates as derivatizing agents, where they react with other chiral molecules (like amines) to form diastereomers that can be separated and analyzed, for example, by NMR or chromatography. usm.edu

Chemical Reactivity and Mechanistic Studies of 1 Isothiocyanato 2 Methylcyclohexane

Electrophilic Character of the Isothiocyanate Functional Group

The isothiocyanate functional group (-N=C=S) is a key determinant of the chemical reactivity of 1-isothiocyanato-2-methylcyclohexane. The central carbon atom of this group is sp-hybridized and is bonded to two heteroatoms with higher electronegativity, nitrogen and sulfur. This arrangement results in a significant electron deficiency on the carbon atom, rendering it highly electrophilic and susceptible to nucleophilic attack. cymitquimica.com

The electronic properties of the 2-methylcyclohexyl substituent modulate the electrophilicity of the isothiocyanate carbon. The alkyl group is generally considered to be weakly electron-donating through an inductive effect. This electron donation can slightly decrease the electrophilicity of the central carbon atom in the -N=C=S group, making it marginally less reactive towards nucleophiles compared to isothiocyanates bearing electron-withdrawing substituents.

A kinetic study on the reaction of various organic isothiocyanates with 1-octanol (B28484) demonstrated that the reactivity is influenced by the nature of the substituent. The relative reaction rates were found to decrease in the order: benzyl (B1604629) > phenyl > allyl > ethyl > n-butyl > n-hexyl > isobutyl > cyclohexyl. This trend indicates that cyclohexyl isothiocyanate is among the less reactive isothiocyanates in this series, a characteristic attributed to both steric hindrance and the slight electron-donating nature of the cyclohexyl group.

Table 1: General Reactivity Order of Selected Isothiocyanates

| Isothiocyanate | Relative Reactivity |

| Benzyl isothiocyanate | Highest |

| Phenyl isothiocyanate | High |

| Allyl isothiocyanate | Moderate |

| Ethyl isothiocyanate | Moderate |

| n-Butyl isothiocyanate | Moderate |

| n-Hexyl isothiocyanate | Low |

| Isobutyl isothiocyanate | Low |

| Cyclohexyl isothiocyanate | Lowest |

| Based on kinetic studies with 1-octanol. |

Nucleophilic Addition Reactions of Isothiocyanates

The primary mode of reactivity for this compound involves nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group. This reaction is general for isothiocyanates and leads to the formation of a variety of adducts, with the specific product depending on the nucleophile employed. cymitquimica.com

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thiourea (B124793) derivatives. This reaction proceeds via a nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate group. In the context of this compound, reaction with an amine would yield a corresponding N-(2-methylcyclohexyl)-N'-substituted thiourea.

The general reaction can be represented as:

R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

Where R is the 2-methylcyclohexyl group and R' and R'' can be hydrogen, alkyl, or aryl groups. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The yields of these reactions are generally high, making this a versatile method for the synthesis of a diverse range of thiourea derivatives. researchgate.net

The reaction of primary amines with carbon disulfide is a common method for the in-situ generation of isothiocyanates, which can then react with another amine to form thioureas. nih.gov This process involves the formation of a dithiocarbamate (B8719985) salt as an intermediate. nih.gov While direct reactions of this compound with carbon disulfide are not extensively documented, the principles of heterocumulene chemistry suggest potential for cycloaddition reactions under specific conditions, although such pathways are not commonly observed.

A more relevant reaction in this context is the Hoffmann mustard oil reaction, where a primary amine reacts with carbon disulfide in the presence of mercuric chloride to produce an alkyl isothiocyanate. sarthaks.comdoubtnut.com This highlights the role of carbon disulfide as a precursor in isothiocyanate synthesis rather than a direct reactant with the isothiocyanate itself.

Nucleophilic attack on the isothiocyanate group of this compound predominantly occurs at the central carbon atom, which can be considered a 1,2-addition across the C=N or C=S double bond. The nucleophile adds to the carbon, and a proton is subsequently transferred to the nitrogen or sulfur atom. The reaction with amines to form thioureas is a classic example of a 1,2-addition across the C=N bond.

The formation of different products can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of isothiocyanates with certain nucleophiles can lead to the formation of other heterocyclic systems through subsequent intramolecular reactions of the initial adduct.

Cyclization Reactions Involving Isothiocyanates as Key Intermediates

Isothiocyanates are valuable intermediates in the synthesis of a wide variety of nitrogen- and sulfur-containing heterocyclic compounds. arkat-usa.org The isothiocyanate moiety can be incorporated into a molecule that contains another reactive functional group, which can then undergo an intramolecular cyclization reaction.

For example, o-isothiocyanato-substituted aromatic compounds can undergo base-promoted cyclization reactions with suitable reagents to form fused heterocyclic systems. While this compound itself is an aliphatic isothiocyanate and does not possess the specific substitution pattern for the aforementioned cyclizations, derivatives of this compound could be designed to undergo intramolecular cyclization. For instance, if a nucleophilic group is introduced into the 2-methylcyclohexyl ring at an appropriate position, intramolecular addition to the isothiocyanate carbon could lead to the formation of a bicyclic heterocyclic system. Such reactions are a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures. documentsdelivered.comacs.org

Elucidation of Reaction Mechanisms

The mechanism of nucleophilic addition to isothiocyanates, including this compound, is generally accepted to proceed through a two-step process. The first step involves the nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step. The second step involves the protonation of the nitrogen or sulfur atom of the intermediate, leading to the final product.

The reactivity of the isothiocyanate is influenced by both the electronic and steric properties of the substituent. The 2-methylcyclohexyl group in this compound exerts a steric effect that can hinder the approach of bulky nucleophiles to the electrophilic carbon. Electronically, as an alkyl group, it has a weak electron-donating effect, which can slightly reduce the electrophilicity of the isothiocyanate carbon compared to aryl or acyl isothiocyanates. researchgate.net

Studies on the reactions of allyl isothiocyanate with amino acids have shown that the rates of both addition and subsequent cleavage reactions are pH-dependent. nih.gov The pKa of the nucleophile and steric hindrance also play crucial roles in determining the reaction rates. nih.gov These findings provide a general mechanistic framework that can be applied to understand the reactions of this compound.

Application of Quantum Chemical Approaches (e.g., Unified Reaction Valley Approach)

Quantum chemical calculations are indispensable tools for elucidating the reaction mechanisms of organic compounds, including this compound. One such advanced computational method is the Unified Reaction Valley Approach (URVA). rsc.orgsmu.edu URVA provides a detailed description of a chemical reaction by analyzing the reaction path and its immediate vicinity on the potential energy surface. nsf.gov This approach moves beyond simply identifying stationary points like reactants, products, and transition states, and instead characterizes the entire journey of the reacting species. smu.edu

A key aspect of URVA is the analysis of the reaction path curvature. rsc.orgsmu.edu Maxima in the curvature profile highlight regions of significant chemical change, such as bond formation or breaking, charge transfer, and rehybridization. nsf.gov By decomposing this curvature into contributions from internal coordinates (bond lengths, angles, dihedrals), a comprehensive picture of the mechanistic intricacies can be obtained. rsc.org

In the context of this compound, URVA could be hypothetically applied to study its reaction with a nucleophile, for instance, an amine. The analysis would reveal the precise sequence of electronic and geometric changes as the nucleophile approaches the isothiocyanate carbon, forming a new carbon-nitrogen bond and leading to the corresponding thiourea derivative. The influence of the methylcyclohexane (B89554) ring's conformation on the reaction pathway could also be investigated.

Hypothetical URVA Curvature Maxima for the Reaction of this compound with an Amine:

| Reaction Coordinate Progress | Curvature Maximum | Dominant Contributing Internal Coordinates | Mechanistic Interpretation |

| Early Stage | Peak 1 | C-N bond length (amine), N=C=S angle | Initial electrostatic interaction and orientation of reactants. |

| Mid Stage | Peak 2 | C-N bond length (forming), N=C bond length | Major bond formation event, significant charge transfer. |

| Late Stage | Peak 3 | C=S bond length, C-N-C angles | Reorganization of the thiourea product geometry. |

Characterization of Reaction Intermediates and Transition States

The reactions of isothiocyanates, including this compound, proceed through various transient species, namely reaction intermediates and transition states. Computational chemistry plays a crucial role in characterizing these fleeting structures which are often difficult to observe experimentally. rsc.org

For instance, in the reaction with a nucleophile, a transition state is formed where the nucleophile is partially bonded to the isothiocyanate carbon. The geometry and energy of this transition state determine the reaction rate. Following the transition state, a tetrahedral intermediate may be formed, which then rearranges to the final product.

The stereochemistry of the 2-methylcyclohexane ring can influence the accessibility of the isothiocyanate group and thus the stability of the transition states and intermediates. Different diastereomeric transition states can be expected for the cis and trans isomers of this compound, potentially leading to different reaction kinetics.

Hypothetical Energetic Profile for Nucleophilic Addition to this compound:

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants | 0 | Separated this compound and nucleophile. |

| Transition State | +15 to +25 | Partially formed bond between nucleophile and isothiocyanate carbon. |

| Tetrahedral Intermediate | +5 to +10 | Fully formed bond, tetrahedral geometry at the former isothiocyanate carbon. |

| Products | -10 to -20 | Final thiourea derivative. |

Studies of Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred. While extensively studied in other contexts, its direct investigation in relation to this compound is not prominently documented. However, the principles of PCET could be relevant to certain redox reactions involving this compound. princeton.edu

For PCET to be a plausible mechanism, the reaction would likely involve a redox-active species and a proton donor/acceptor in the system. The interplay between hydrogen-bonding equilibria and the driving force of the reaction would be critical in determining the reaction's chemoselectivity and efficiency. princeton.edu For example, in a hypothetical reaction with a thiol under specific conditions, the possibility of a PCET pathway for the activation of the thiol S-H bond in the presence of the isothiocyanate could be explored computationally. princeton.edu

Comparative Studies of Isomerization: Isothiocyanate versus Thiocyanate (B1210189)

The isothiocyanate functional group (-N=C=S) has a corresponding isomer, the thiocyanate group (-S-C≡N). wikipedia.org Consequently, this compound can exist in equilibrium with its isomer, 1-thiocyanato-2-methylcyclohexane. Generally, isothiocyanates are thermodynamically more stable than their thiocyanate counterparts. rsc.org

The isomerization process can be facilitated by heat or catalysis. google.com The mechanism of this isomerization likely involves the formation of a transient ion pair or a concerted rearrangement. Computational studies can provide valuable insights into the transition state and the energy barrier for this isomerization.

Comparative Properties of Isothiocyanate and Thiocyanate Isomers:

| Property | This compound | 1-Thiocyanato-2-methylcyclohexane |

| Functional Group | -N=C=S | -S-C≡N |

| Thermodynamic Stability | Generally more stable | Generally less stable |

| Bond Angles (around functional group) | C-N=C angle ~165° | C-S-C angle ~100° |

| Reactivity | Electrophilic carbon susceptible to nucleophilic attack. | Can undergo nucleophilic substitution at the carbon or sulfur atom. |

| Spectroscopic Signature (IR) | Strong, broad absorption around 2100 cm⁻¹ | Sharp, intense absorption around 2150 cm⁻¹ |

Investigations into Solid-State Reactivity Profiles

The reactivity of a compound in the solid state can differ significantly from its behavior in solution. These differences arise from the fixed orientation and proximity of molecules in the crystal lattice. For this compound, factors such as crystal packing, polymorphism, and the presence of defects can influence its solid-state reactivity.

Solid-phase synthesis is a technique where isothiocyanates can be immobilized on a solid support, for example, a resin. nih.gov This approach allows for the efficient synthesis of various derivatives, such as thioureas and 2-aminothiazoles, with simplified purification procedures. nih.gov While specific solid-state reactivity studies on crystalline this compound are not widely reported, its behavior can be inferred from the general principles of solid-state chemistry and the known reactivity of isothiocyanates on solid supports. The stereochemistry of the 2-methylcyclohexane moiety would play a crucial role in determining the crystal packing and, consequently, the topochemical control of any solid-state reactions.

Computational and Theoretical Chemistry Studies on 1 Isothiocyanato 2 Methylcyclohexane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation to describe the electronic structure of a molecule, offering high accuracy for various molecular properties. nih.gov

Electronic structure theory encompasses a range of methods used to approximate solutions to the many-electron Schrödinger equation.

Hartree-Fock (HF) Theory : The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu It treats each electron as moving in the average field created by all other electrons, providing a good starting point for more complex calculations. gatech.eduiyte.edu.tr For 1-isothiocyanato-2-methylcyclohexane, HF calculations would be used to determine its molecular orbitals and obtain an initial geometry optimization. However, HF theory neglects electron correlation, which can be a limitation for achieving high accuracy. youtube.com

Semi-Empirical Methods : To reduce computational cost, semi-empirical methods simplify the Hartree-Fock formalism by omitting certain complex integrals and using parameters derived from experimental data. wikipedia.orgscispace.com Methods like AM1, PM3, and MNDO are significantly faster than ab initio methods, making them suitable for preliminary analysis of large molecules. uni-muenchen.denumberanalytics.com They could be used for an initial conformational search of this compound to identify low-energy structures before applying more rigorous methods. researchgate.net

Correlated Methods : To improve upon the Hartree-Fock approximation, correlated methods explicitly account for the instantaneous interactions between electrons. iyte.edu.tr Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) incorporate electron correlation to provide more accurate energy and property predictions. cecam.org These methods would be employed to obtain highly accurate energy differences between the various conformers of this compound.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its excellent balance of accuracy and computational cost. psu.edu DFT calculates the total energy of a system based on its electron density rather than a complex wavefunction. nih.gov

A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comyoutube.com For this compound, this involves identifying the most stable chair conformations. The substituents (methyl and isothiocyanato groups) can be in either axial (a) or equatorial (e) positions.

Due to steric hindrance, substituents on a cyclohexane (B81311) ring generally prefer the equatorial position. libretexts.org The relative stability depends on the steric bulk of the groups and the interactions between them. For this compound, there are cis and trans diastereomers, each with its own set of conformers. DFT calculations would be used to optimize the geometry of each possible conformer (e.g., cis-diequatorial, cis-diaxial) and calculate their corresponding energies to map out the conformational energy landscape. researchgate.net This landscape reveals the energy barriers for conformational changes, such as the ring flip between two chair forms. nih.govresearchgate.net

Illustrative Data: DFT-Calculated Relative Energies for Conformers of trans-1-Isothiocyanato-2-methylcyclohexane This table is a hypothetical example to illustrate the type of data generated from DFT calculations and does not represent actual experimental or published results.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| I | 1-NCS (eq), 2-Me (eq) | 0.00 (Reference) |

| II | 1-NCS (ax), 2-Me (ax) | +5.1 |

| TS | Half-Chair (Transition State) | +10.5 |

Note: 'eq' denotes equatorial, 'ax' denotes axial, and 'TS' denotes the transition state for ring inversion.

DFT is extensively used to calculate key thermodynamic properties, such as the electronic energy, enthalpy, and Gibbs free energy of molecules. nih.govnih.gov By comparing these values, the thermodynamic stability of different isomers and conformers can be rigorously assessed. stackexchange.com For this compound, DFT calculations can determine which chair conformation (e.g., equatorial-methyl/equatorial-isothiocyanate vs. axial-methyl/axial-isothiocyanate) is the most stable at a given temperature. libretexts.orgmasterorganicchemistry.com These calculations quantify the energetic penalty associated with unfavorable steric interactions, such as 1,3-diaxial interactions, that occur when bulky groups are in axial positions. libretexts.org

Illustrative Data: Calculated Thermodynamic Parameters for trans-(1e,2e)- and trans-(1a,2a)-1-Isothiocyanato-2-methylcyclohexane This table is a hypothetical example to illustrate the type of data generated from DFT calculations and does not represent actual experimental or published results.

| Parameter | Conformer (1e, 2e) | Conformer (1a, 2a) |

| Electronic Energy (Hartree) | -855.12345 | -855.11521 |

| Enthalpy (kcal/mol) | -536789.2 | -536784.1 |

| Gibbs Free Energy (kcal/mol) | -536815.5 | -536810.4 |

Once the equilibrium geometry of a molecule is determined, DFT can be used to predict its spectroscopic properties with high accuracy.

Infrared (IR) Spectroscopy : DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net The resulting theoretical IR spectrum, showing the frequencies and intensities of vibrational modes, can be compared with experimental spectra to confirm the structure and identify characteristic functional group vibrations, such as the distinctive N=C=S stretch of the isothiocyanate group. arxiv.orgarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov These predicted values are highly sensitive to the molecular geometry and electronic environment, making them crucial for distinguishing between different stereoisomers and conformers of this compound.

Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table is a hypothetical example to illustrate the type of data generated from DFT calculations and does not represent actual experimental or published results.

| Property | Functional Group / Atom | Predicted Value (DFT) | Experimental Value |

| IR Frequency (cm⁻¹) | N=C=S Asymmetric Stretch | 2105 | ~2100 |

| ¹³C NMR Shift (ppm) | Isothiocyanate Carbon (N=C =S) | 130.5 | 131.2 |

| ¹H NMR Shift (ppm) | H on C1 (axial) | 3.85 | 3.79 |

Density Functional Theory (DFT) Calculations

Molecular Mechanics and Dynamics Simulations

For studying the dynamic behavior of larger systems or over longer timescales, quantum mechanical methods can be computationally prohibitive. In such cases, classical mechanics-based approaches are employed.

Molecular Mechanics (MM) : Molecular mechanics models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to describe the potential energy of the system. The energy is calculated based on bond lengths, bond angles, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. MM is extremely fast and is often used for initial conformational searches and geometry optimizations of flexible molecules like cyclohexane derivatives. sapub.org

Molecular Dynamics (MD) Simulations : MD simulations use the forces calculated from a molecular mechanics force field to simulate the motion of atoms over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound would provide a detailed picture of its dynamic behavior in solution, including the rates and pathways of ring flipping and the rotational preferences of the substituent groups. nih.govyoutube.com Such simulations are essential for understanding how molecular flexibility influences reactivity and physical properties. nih.gov

Development and Application of Molecular Force Fields

Molecular mechanics simulations, a cornerstone of computational chemistry, rely on force fields to define the potential energy of a system. For a molecule such as this compound, a combination of existing and newly developed parameters is typically required.

Standard force fields like the CHARMM General Force Field (CGenFF), the General AMBER Force Field (GAFF), and OPLS-AA (Optimized Potentials for Liquid Simulations) provide robust parameters for the cyclohexane ring and the methyl group. nih.gov These parameters are derived from a vast number of small model compounds to ensure transferability. nih.gov

However, the isothiocyanate (-N=C=S) functional group, particularly its connection to a cyclohexane scaffold, often requires specific parameterization. The process for developing these unique parameters generally involves:

Quantum Mechanics (QM) Calculations: High-level QM calculations, such as MP2 or DFT, are used to compute the molecular geometry, vibrational frequencies, and potential energy surfaces for dihedral rotations involving the isothiocyanate group. rsc.orgulusofona.pt

Parameter Optimization: Bond lengths, bond angles, dihedral angles, and atomic partial charges are then fitted to reproduce the QM data. For instance, dihedral parameters can be derived from QM-calculated potential energy surface (PES) data. rsc.orgulusofona.pt

Validation: The new parameters are validated by comparing simulation results against experimental data, if available, or against higher-level QM calculations. rsc.org

Special attention is given to the electronic properties of sulfur, which can be sensitive to its chemical environment, sometimes necessitating the development of more advanced polarizable force fields to accurately model intermolecular interactions. nih.gov

Energy Minimization and Characterization of Potential Energy Surfaces

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. Energy minimization techniques are used to locate the stable conformations, which correspond to local minima on the PES.

For a disubstituted cyclohexane like this, the most stable conformations are the chair forms. libretexts.org The molecule can exist as cis and trans stereoisomers, each having two primary chair conformations that interconvert via a "ring flip." The relative stability of these conformers is dictated by the steric strain experienced by the methyl and isothiocyanato substituents. libretexts.org

Axial vs. Equatorial Positions: Substituents in the axial position experience greater steric hindrance, known as 1,3-diaxial interactions, compared to the more stable equatorial position. libretexts.org

Gauche Interactions: In 1,2-disubstituted cyclohexanes, additional strain can arise from gauche interactions between the two substituents. libretexts.org

The relative energy of each conformer can be estimated by summing the energetic penalties associated with these interactions. The conformer that places the larger group, or the maximum number of groups, in the equatorial position is generally favored. libretexts.org For example, in trans-1,2-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is significantly more stable than the one with both in axial positions. libretexts.org A similar analysis applies to this compound, where the relative steric bulk of the methyl and isothiocyanato groups determines the equilibrium distribution of conformers.

Table 1: Estimated Steric Strain Energies for Chair Conformations

| Isomer | Conformation | Substituent Positions (1, 2) | Key Steric Interactions | Relative Stability |

|---|---|---|---|---|

| cis | Chair 1 | Axial, Equatorial | 1,3-Diaxial (Group 1), Gauche | Less Stable |

| Chair 2 (flipped) | Equatorial, Axial | 1,3-Diaxial (Group 2), Gauche | More Stable (if Group 2 is smaller) | |

| trans | Chair 1 | Axial, Axial | 1,3-Diaxial (Both groups) | Much Less Stable |

Note: This table is a qualitative representation based on principles from disubstituted cyclohexanes. The actual energy values would require specific calculations for the isothiocyanate group.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations provide a way to observe the time evolution of a molecular system, offering insights into its dynamic behavior. nih.gov Using a force field as described in 6.2.1, MD simulations solve Newton's equations of motion for every atom, generating a trajectory that maps the molecule's movements over time. mdpi.com

For this compound, MD simulations are particularly useful for:

Conformational Sampling: Simulations can explore the potential energy surface, showing the dynamic interconversion between different chair, boat, and twist-boat conformations. nih.gov This allows for the calculation of the equilibrium populations of each conformer at a given temperature.

Ring Flip Dynamics: The rate and mechanism of the chair-to-chair ring flip can be studied directly. By analyzing the trajectory, one can observe the molecule passing through higher-energy transition states (like the half-chair) and intermediates (like the twist-boat). nih.govmasterorganicchemistry.com

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the surrounding environment influences conformational preferences and dynamics.

The timescale of these simulations must be sufficient to capture the events of interest; for instance, ring flipping in cyclohexane occurs on the order of microseconds at room temperature. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. cuny.edu

Transition State Localization and Reaction Pathway Determination

A chemical reaction can be visualized as a path on the potential energy surface that connects reactants to products. The highest point along the lowest energy path is the transition state (TS), which represents the kinetic barrier to the reaction. youtube.com

Computational methods, primarily based on Density Functional Theory (DFT), are used to locate and characterize these transition states. acs.org For reactions involving the isothiocyanate group of this compound, such as nucleophilic addition by an amine or thiol, the process involves: acs.orgresearchgate.net

Reactant and Product Optimization: The geometries of the reactants and products are first optimized to find their minimum energy structures.

Transition State Search: Algorithms are used to search for a saddle point on the PES between the reactants and products. This often involves methods like the nudged elastic band (NEB) or relaxed surface scans. youtube.com

Frequency Calculation: Once a potential TS structure is found, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming or breaking of a bond). youtube.com

By mapping the path from the transition state down to the reactants and products (the intrinsic reaction coordinate, or IRC), the entire minimum energy pathway for the reaction can be determined. ic.ac.uk

Computational Probes of Reaction Dynamics

Once the transition state and reaction pathway have been identified, further computational analysis can provide deeper insights into the reaction dynamics.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡ or ΔE‡). This value is crucial for predicting the reaction rate using transition state theory. A lower activation energy corresponds to a faster reaction.

Kinetic Isotope Effects (KIEs): By computationally substituting an atom with one of its isotopes (e.g., hydrogen with deuterium) and recalculating the reaction pathway and vibrational frequencies, the KIE can be predicted. This is a powerful tool for confirming the mechanism, as it reveals which bonds are being broken or formed in the rate-determining step. For instance, a large KIE upon deuteration at a specific C-H bond indicates that this bond is broken at the transition state. nih.gov

Quantum Mechanical Molecular Dynamics (QMD): For complex reactions, reactive QMD simulations can be performed. In these simulations, the forces are calculated "on-the-fly" using quantum mechanics, allowing for the direct observation of bond-breaking and bond-forming events without a predefined reaction coordinate. chemrxiv.orgchemrxiv.org This can reveal unexpected intermediates or competing reaction pathways.

Theoretical Insights into Isomerization Processes and Energy Barriers

The most fundamental isomerization process for this compound is the conformational change known as the ring flip, which interconverts the two chair forms. Computational studies provide detailed information about the energy barriers and the pathway of this process.

The ring flip does not occur in a single step but proceeds through a series of higher-energy conformations: Chair ↔ Half-Chair (TS1) ↔ Twist-Boat ↔ Boat (TS2) ↔ Twist-Boat ↔ Half-Chair (TS1) ↔ Chair'

Chair Conformation: This is the ground state, or lowest energy conformation.

Half-Chair Conformation: This is the highest energy point on the pathway and represents the primary transition state for the ring flip. For unsubstituted cyclohexane, this barrier is approximately 10 kcal/mol. masterorganicchemistry.com

Twist-Boat Conformation: This is a local energy minimum, more stable than the boat and half-chair but significantly less stable than the chair (around 5-6 kcal/mol higher). ic.ac.uk

Boat Conformation: This conformation is a transition state that connects two enantiomeric twist-boat forms. ic.ac.uk

Table 2: Generalized Energy Profile for Cyclohexane Ring Flip

| Conformation | Role in Isomerization | Approximate Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Ground State | 0 |

| Half-Chair | Transition State | ~10-11 |

| Twist-Boat | Intermediate | ~5.5 |

Source: Data adapted from studies on cyclohexane and substituted cyclohexanes. masterorganicchemistry.com

The presence of the methyl and isothiocyanato substituents on the this compound ring will modify these energy barriers. Steric interactions can raise or lower the energies of the transition states and intermediates. For example, in a cis isomer, repulsive interactions between the two bulky groups can increase the energy barrier of the ring inversion as they become eclipsed in the boat conformation. nih.gov Conversely, in some highly substituted trans isomers, steric repulsion in the chair form can lower the energy barrier, making the ring more dynamic. nih.gov High-level quantum chemical methods can be employed to precisely calculate these substituent effects on the ring flip energy barriers. researchgate.net

Applications in Computer-Assisted Molecular Design and Virtual Screening

Computational and theoretical chemistry studies specific to this compound in the context of computer-assisted molecular design and virtual screening are not extensively documented in publicly available scientific literature. However, the broader class of isothiocyanates has been the subject of numerous in silico studies, providing a framework for how this compound could be investigated for its potential biological activities. nih.govnih.govnih.gov Such computational approaches are pivotal in modern drug discovery for identifying potential molecular targets and predicting the bioactivity of compounds before their synthesis and experimental testing, thereby saving time and resources.